3-(3-bromophenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(3-Bromophenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic pyrazoloquinoline derivative characterized by a brominated phenyl ring at position 3, an ethyl substituent at position 8, and a 4-methylphenyl group at position 1. Pyrazolo[4,3-c]quinolines are recognized for their heterocyclic framework, which enables diverse pharmacological activities, including anti-inflammatory and enzyme inhibitory effects .
Properties
IUPAC Name |
3-(3-bromophenyl)-8-ethyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3/c1-3-17-9-12-23-21(13-17)25-22(15-27-23)24(18-5-4-6-19(26)14-18)28-29(25)20-10-7-16(2)8-11-20/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYIUNYDNASPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Scientific Research Applications
3-(3-bromophenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C26H22BrN3 (inferred from analogous compounds in ).
- The 8-ethyl substituent may enhance lipophilicity, affecting membrane permeability and pharmacokinetics. The 4-methylphenyl group at position 1 contributes to π-π stacking interactions in biological targets .
Comparison with Similar Compounds
Pyrazolo[4,3-c]quinoline derivatives exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives
Key Insights:
Anti-Inflammatory Activity: Amino and hydroxyl substituents (e.g., 2i, 2m) correlate with potent NO inhibition, likely due to hydrogen bonding with iNOS active sites .
Enzyme Inhibition: Sulfonyl and trifluoromethyl groups (ELND006) enhance selectivity for gamma-secretase over Notch, suggesting that electron-withdrawing substituents at position 5 improve target specificity .
Synthetic Flexibility :
- Substitution at position 3 (e.g., bromophenyl, ethoxyphenyl) is achievable via nucleophilic aromatic substitution or Suzuki coupling, as demonstrated in analogs from and .
QSAR Trends :
- Quantitative structure-activity relationship (QSAR) studies highlight that electron-donating groups (e.g., -NH2, -OH) at positions 3 and 4 optimize anti-inflammatory activity, while bulky substituents (e.g., ethyl, bromophenyl) may improve metabolic stability .
Biological Activity
3-(3-bromophenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring bromine and ethyl groups, suggests potential reactivity and bioactivity that can be exploited in pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 442.36 g/mol. Its structure includes a pyrazoloquinoline core, which is known for various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C24H20BrN3 |
| Molecular Weight | 442.36 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C24H20BrN3/c1-2-... |
Anticancer Properties
Research has shown that pyrazoloquinolines exhibit significant anticancer activity. For instance, studies indicate that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. The compound's ability to intercalate with DNA may also contribute to its antitumor effects by disrupting DNA replication processes.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives is notable. A study demonstrated that these compounds could inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting their role in modulating inflammatory responses. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, critical pathways in inflammation.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression.
- DNA Interaction : Its ability to intercalate into DNA can prevent replication and transcription.
- Inflammatory Pathway Modulation : By inhibiting iNOS and COX-2, it reduces pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazoloquinoline derivatives:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that certain derivatives showed potent inhibition against cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
- Anti-inflammatory Mechanism : Research highlighted the ability of pyrazolo[4,3-c]quinolines to inhibit NO production in macrophages with an IC50 value as low as 0.39 μM . This indicates a strong potential for therapeutic applications in inflammatory diseases.
Q & A
Q. What synthetic strategies are commonly employed for constructing the pyrazolo[4,3-c]quinoline core in this compound?
The pyrazolo[4,3-c]quinoline scaffold is typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, 2,4-dichloroquinoline-3-carbonitrile can serve as a starting material, where one chlorine atom is displaced by a pyrazole moiety under basic conditions, followed by further functionalization . Another approach involves reacting 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines to introduce aryl groups at the 4-position, as demonstrated in anti-inflammatory derivative syntheses . Key steps include optimizing reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for cross-coupling).
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Characterization relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR are critical for confirming substituent positions. For example, aromatic protons in the 3-bromophenyl group typically show splitting patterns between δ 7.5–8.0 ppm, while ethyl groups appear as triplets or quartets near δ 1.3–1.5 ppm (CH) and δ 2.5–3.0 ppm (CH) .
- X-ray crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve bond lengths, angles, and torsional strain. Crystallographic data can validate the planar geometry of the quinoline and pyrazole rings .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Initial screening often includes:
- Anti-inflammatory activity : Measure inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (e.g., using Griess reagent) .
- Enzyme inhibition : Assess bacterial β-glucuronidase (βG) inhibition at neutral pH via fluorometric assays with 4-methylumbelliferyl-β-D-glucuronide as a substrate .
- Cytotoxicity : Use cell viability assays (e.g., CCK-8) in cancer or normal cell lines to establish selectivity .
Advanced Research Questions
Q. How do substituents at the 3- and 4-positions influence structure-activity relationships (SAR) in pyrazolo[4,3-c]quinolines?
- 3-Bromophenyl group : Enhances steric bulk and electron-withdrawing effects, potentially improving target binding (e.g., βG active site) .
- 4-Methylphenyl group : Increases lipophilicity, which may enhance membrane permeability but reduce solubility. Comparative studies with 4-fluorophenyl analogs show that electron-deficient aryl groups improve βG inhibition by 2–3-fold .
- 8-Ethyl group : Aliphatic chains at this position can modulate pharmacokinetics; replacing ethyl with bulkier groups (e.g., isopropyl) may decrease metabolic clearance .
Q. How can researchers resolve contradictions in biological activity data across different studies?
Contradictions often arise from assay conditions or substituent variability. For example:
- pH-dependent activity : βG inhibition by pyrazolo[4,3-c]quinolines is significantly reduced at acidic pH due to protonation of active-site residues. Ensure assays are conducted at physiologically relevant pH (e.g., intestinal pH ~7.0) .
- Substituent effects : Conflicting NO inhibition results may stem from divergent aniline substituents in the 4-position. Use isosteric replacements (e.g., replacing -NH with -OCH) to systematically evaluate electronic contributions .
Q. What computational or experimental methods are recommended for elucidating its mechanism of action?
- Molecular docking : Simulate binding to targets like βG or CB2 receptors using software like AutoDock Vina. Focus on interactions between the bromophenyl group and hydrophobic pockets .
- Kinetic studies : Determine inhibition constants (K) via Lineweaver-Burk plots to classify competitive/non-competitive inhibition .
- Metabolic profiling : Use LC-MS to identify phase I/II metabolites in hepatocyte models, prioritizing stability at the ethyl or methylphenyl groups .
Q. How can crystallographic data address challenges in polymorph identification?
Polymorphs can alter solubility and bioavailability. High-resolution X-ray diffraction (HRXRD) with SHELXL refinement distinguishes polymorphs by lattice parameters and hydrogen-bonding networks. For example, variations in π-π stacking between quinoline rings may indicate different crystalline forms .
Methodological Notes
- Synthesis optimization : Use Design of Experiments (DoE) to optimize reaction yields, varying parameters like temperature (80–120°C), solvent (DMF vs. toluene), and catalyst loading .
- Data validation : Cross-reference NMR assignments with DEPT-135 or HSQC to confirm quaternary carbons and avoid misassignment of aromatic protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
